

# Application Notes and Protocols for BMS-986165 (Deucravacitinib) in Autoimmune Disease Models

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## Compound of Interest

Compound Name: BMS-960

Cat. No.: B15136300

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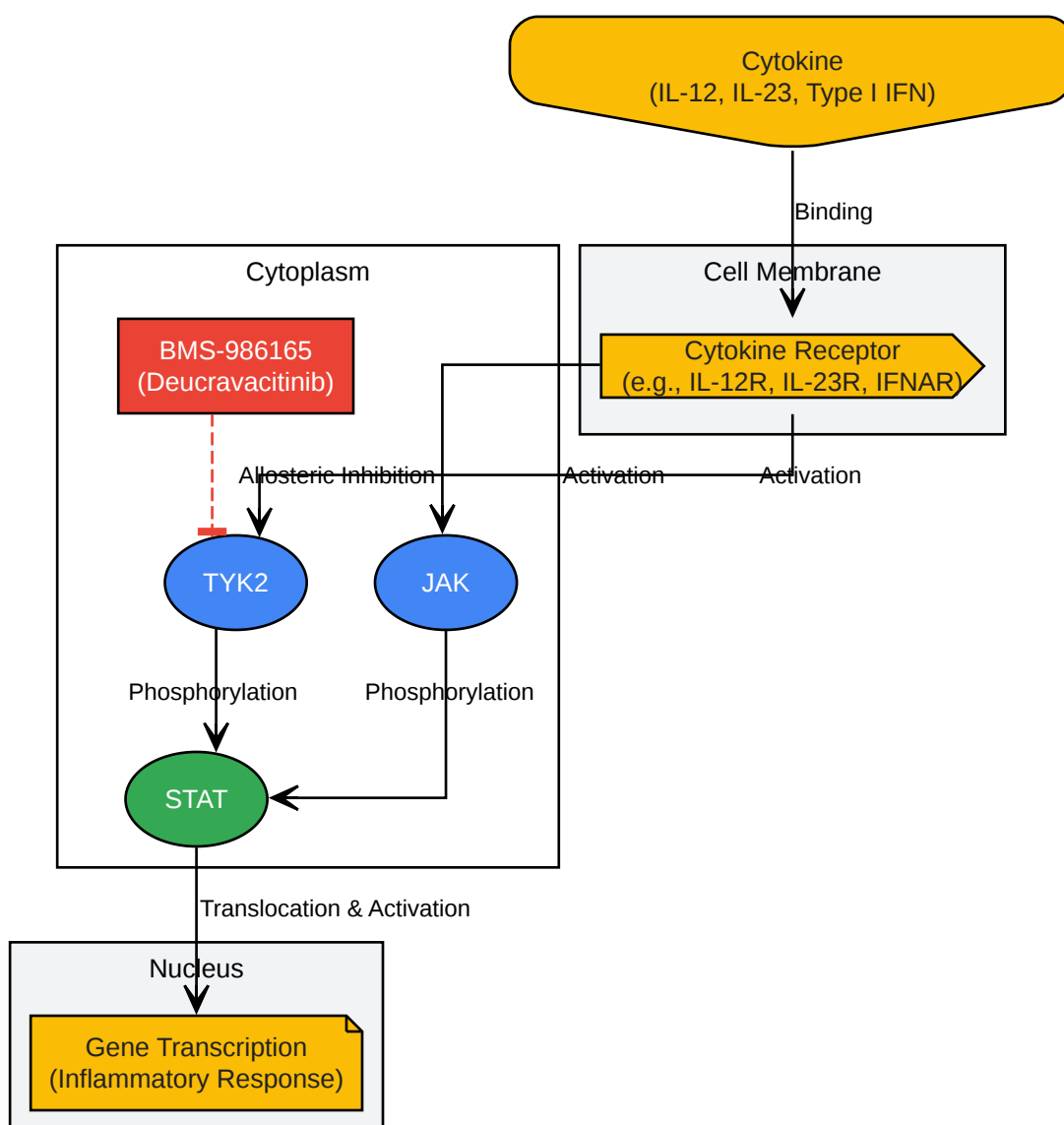
For Researchers, Scientists, and Drug Development Professionals

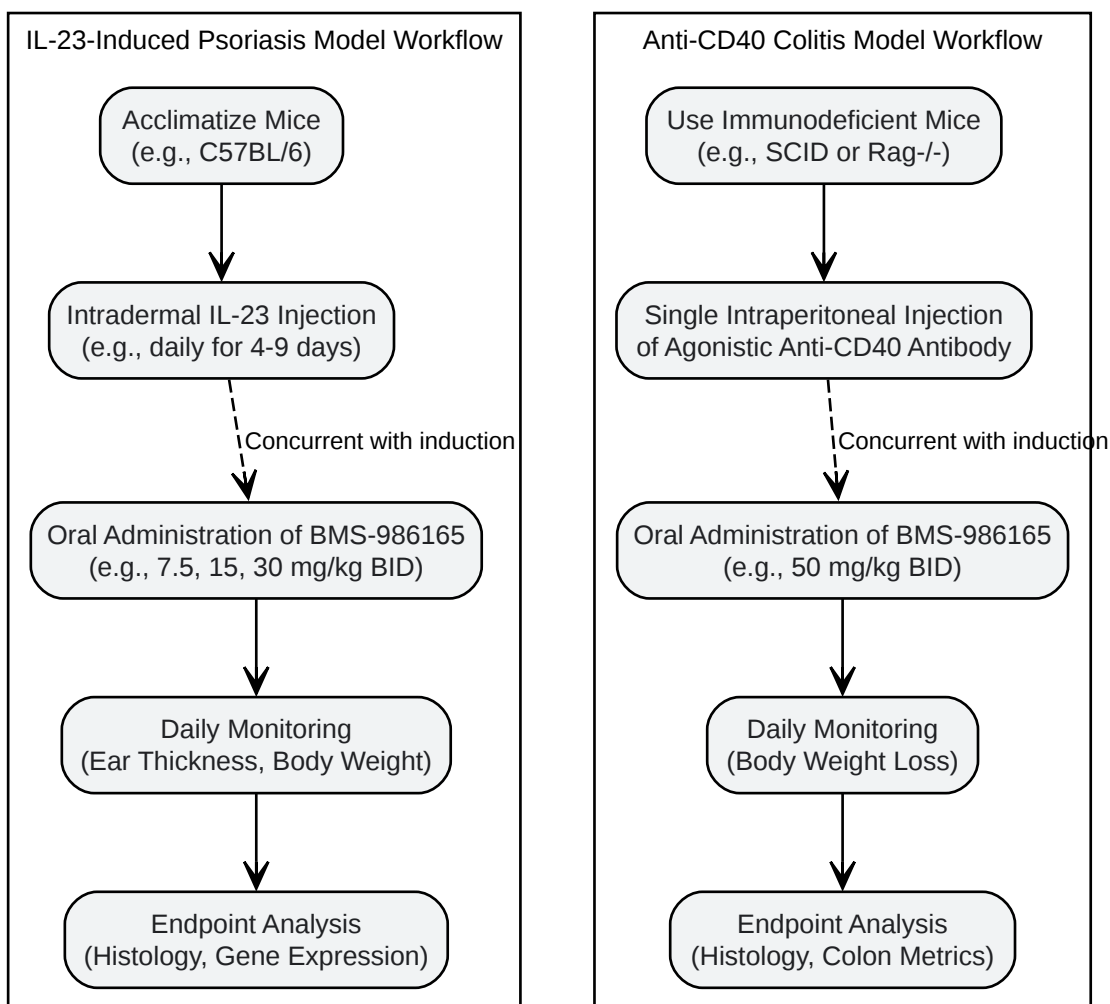
These application notes provide a comprehensive overview of the preclinical application of BMS-986165 (Deucravacitinib), a first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2).<sup>[1][2]</sup> Deucravacitinib has demonstrated significant efficacy in various autoimmune disease models, positioning it as a promising therapeutic agent.<sup>[3][4]</sup> This document outlines its mechanism of action, summarizes key quantitative data, and provides detailed protocols for its use in established preclinical models of psoriasis, inflammatory bowel disease, and systemic lupus erythematosus.

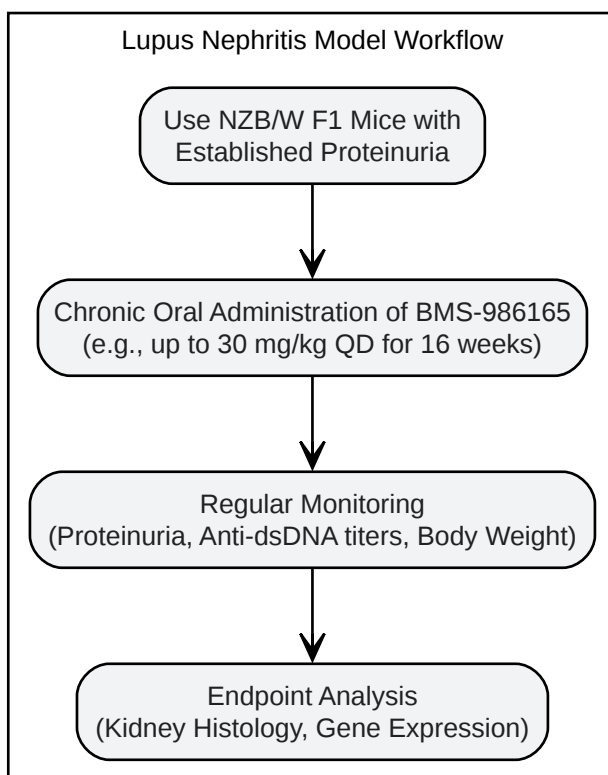
## Mechanism of Action

Deucravacitinib uniquely targets the regulatory pseudokinase (JH2) domain of TYK2, rather than the active kinase (JH1) domain targeted by pan-JAK inhibitors.<sup>[4][5]</sup> This allosteric inhibition stabilizes the inactive conformation of TYK2, thereby blocking the signaling of key cytokines implicated in the pathogenesis of numerous autoimmune diseases, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).<sup>[1][6][7]</sup> Its high selectivity for TYK2 over other Janus kinases (JAK1, JAK2, JAK3) is a key differentiator, potentially leading to a more favorable safety profile by avoiding the broader immunosuppressive effects associated with less selective JAK inhibitors.<sup>[8]</sup>

Diagram of the TYK2 Signaling Pathway and Inhibition by BMS-986165







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